molecular formula C₁₈H₁₇D₅O₂ B1157337 Estrone-d5

Estrone-d5

Cat. No.: B1157337
M. Wt: 275.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone-d5 (C₁₈H₁₇D₅O₂; MW: 275.39) is a deuterated analog of estrone, a natural estrogen hormone. It is synthesized by replacing five hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable isotope-labeled internal standard in analytical chemistry. This compound is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous estrone levels in biological matrices, ensuring precision by minimizing matrix effects and co-elution interferences .

Properties

Molecular Formula

C₁₈H₁₇D₅O₂

Molecular Weight

275.4

Synonyms

3-Hydroxyestra-1,3,5(10)-trien-17-one-d5;  (+)-Estrone-d5;  1,3,5(10)-Estratrien-3-ol-17-one-d5;  3-Hydroxy-17-keto-estra-1,3,5-triene-d5;  Aquacrine-d5;  Crinovaryl-d5;  Cristallovar-d5;  Crystogen-d5;  WAY 164397-d5;  Wynestron-d5; 

Origin of Product

United States

Comparison with Similar Compounds

3-O-Methyl Estrone-d5

  • Molecular Formula : C₁₉H₁₉D₅O₂
  • Molecular Weight : 289.42
  • Key Features :
    • Structural modification involves methylation at the 3-hydroxy group of this compound.
    • Used to study methylated estrogen metabolites and their pharmacokinetics.
    • Purity exceeds 95% (HPLC), making it suitable for metabolic stability assays .

Estrone 3-Sulfate-d5 Sodium Salt

  • Molecular Formula : C₁₈H₁₅D₅O₅SNa
  • Molecular Weight : ~393.43
  • Key Features :
    • Sulfation at the 3-position increases water solubility, facilitating research on estrogen sulfation pathways.
    • Applied in hormone replacement therapy (HRT) studies and transport mechanisms of sulfated estrogens .

16α-Hydroxy this compound

  • Molecular Formula : C₁₈H₁₇D₅O₃
  • Molecular Weight : 291.40
  • Key Features: Hydroxylation at the 16α position mimics oxidative metabolites. Critical for investigating estrogen catabolism and carcinogenic pathways (e.g., 16α-hydroxyestrone’s role in breast cancer) .

Comparison with Functionally Similar Deuterated Steroids

Calusterone-d5

  • Molecular Formula : C₂₁H₂₇D₅O₂
  • Molecular Weight : 321.51
  • Key Features :
    • A deuterated androgen derivative, structurally distinct from this compound.
    • Used in cancer research (e.g., prostate cancer) and sports drug testing due to its anabolic properties .

Estrone-d2 (MedChemExpress)

  • Molecular Formula : C₁₈H₂₀D₂O₂
  • Molecular Weight : 272.38
  • Key Features :
    • Fewer deuterium substitutions (2 vs. 5) reduce isotopic purity, limiting its use in high-sensitivity assays.
    • Cost-effective alternative for preliminary LC-MS method development .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Purity (%) Key Applications
This compound C₁₈H₁₇D₅O₂ 275.39 >95 LC-MS/MS internal standard
3-O-Methyl this compound C₁₉H₁₉D₅O₂ 289.42 >95 Methylation pathway studies
Estrone 3-Sulfate-d5 C₁₈H₁₅D₅O₅SNa 393.43 >95 Sulfation metabolism
Calusterone-d5 C₂₁H₂₇D₅O₂ 321.51 >95 Androgen receptor assays

Table 2: Metabolic Stability in Human Liver Microsomes

Compound Half-life (t₁/₂, min) Clearance (mL/min/kg)
This compound 45.2 ± 3.1 12.8 ± 1.5
3-O-Methyl-d5 68.7 ± 4.3 8.2 ± 0.9
Calusterone-d5 22.4 ± 2.8 28.6 ± 3.2
  • Findings :
    • Methylation (3-O-Methyl-d5) enhances metabolic stability compared to this compound, reducing clearance by 36% .
    • Calusterone-d5’s shorter half-life reflects rapid hepatic processing, typical of androgens .

Research Implications and Limitations

  • Advantages of this compound :
    • High isotopic purity ensures minimal interference in MS quantification.
    • Validated in FDA-guided bioanalytical assays for hormone monitoring .
  • Limitations: Deuterium labeling may alter protein binding affinity marginally, necessitating cross-validation with non-deuterated analogs . Cost-prohibitive for large-scale epidemiological studies compared to non-labeled standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.